Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photoinitiator in Polymerization:

TPO's primary application in scientific research lies in its function as a photoinitiator. When exposed to light, TPO undergoes a chemical reaction that initiates the polymerization process in various materials. This property makes it valuable for:

- Curing UV-curable coatings: TPO is used in the formulation of UV-curable coatings, such as those found in certain paints, inks, and adhesives []. Upon exposure to UV light, TPO triggers the polymerization reaction, leading to the formation of a hard and durable coating [].

- Fabrication of electronic components: TPO can be employed in the photo-crosslinking of polymethyl methacrylate (PMMA) composites used as gate insulators in organic thin-film transistors (OTFTs) []. This application utilizes TPO's light-activated properties to create a crucial component in electronic devices.

Potential Therapeutic Applications:

Emerging research suggests that TPO might possess potential for therapeutic applications:

- Investigating lung diseases: Studies are exploring the possibility of using TPO as a tool to study lung diseases like asthma and chronic obstructive pulmonary disease (COPD). TPO's ability to absorb ultraviolet (UV) light and emit light at a specific wavelength makes it a potential fluorescent probe for detecting hydroxyl groups on molecules associated with these diseases [].

Research on Safety and Environmental Impact:

Ongoing research is crucial to understand the safety and environmental impact of TPO:

- Safety assessments: Studies are being conducted to assess the potential risks associated with TPO exposure. While TPO is generally considered safe for its intended use, ongoing research is crucial for a comprehensive understanding of its potential health effects [].

- Environmental considerations: Research is ongoing to evaluate the potential release and impact of TPO on the environment during its production, use, and disposal [].

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is an organic compound classified as a monoacylphosphine oxide. Its chemical formula is , with a molecular weight of approximately 348.38 g/mol. The compound appears as a light yellow to green powder or crystal, and it is known for its high purity levels, typically exceeding 98% when analyzed by high-performance liquid chromatography. The compound is primarily utilized as a photoinitiator in various applications, including three-dimensional printing and coatings .

The biological activity of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been assessed through various toxicity studies. It has been classified as hazardous due to its potential reproductive toxicity and skin sensitization properties. In particular, it has been categorized as a reproductive toxicant (Repr. 1B) and may cause allergic skin reactions (Skin Sens. 1B). Animal studies have indicated that exposure at high doses can lead to adverse health effects, although no significant toxicity was observed at lower doses .

The synthesis of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds through nucleophilic substitution where the phosphine oxide reacts with the acyl chloride to form the desired product along with by-products such as hydrochloric acid .

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide finds extensive applications across various industries:

- Photoinitiator: It is widely used in photopolymerization processes for coatings, inks, and adhesives.

- Three-Dimensional Printing: The compound serves as a photoinitiator in stereolithography and other advanced printing technologies.

- Manufacture of Plastics: It is utilized in producing plastics that require rapid curing under UV light .

Studies on the interactions of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide with biological systems have revealed its potential effects on cellular mechanisms. Research indicates that it may disrupt normal cellular functions due to its reactivity and ability to generate free radicals upon photolysis. Further investigation into its environmental impact suggests that it may pose risks to aquatic life due to its persistence and bioaccumulation potential .

Several compounds exhibit similar properties to diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine oxide | Phosphine oxide | Used as a general-purpose photoinitiator |

| Benzoin methyl ether | Photoinitiator | Generates free radicals through different mechanisms |

| 1-Hydroxycyclohexyl phenyl ketone | Ketone-based initiator | Known for low odor and reduced yellowing in formulations |

| Benzoin | Simple ketone | Traditional photoinitiator with limited UV absorption |

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide stands out due to its specific structure which allows for high efficiency in initiating polymerization processes under visible light conditions while also exhibiting significant biological activity concerns not present in some other initiators .

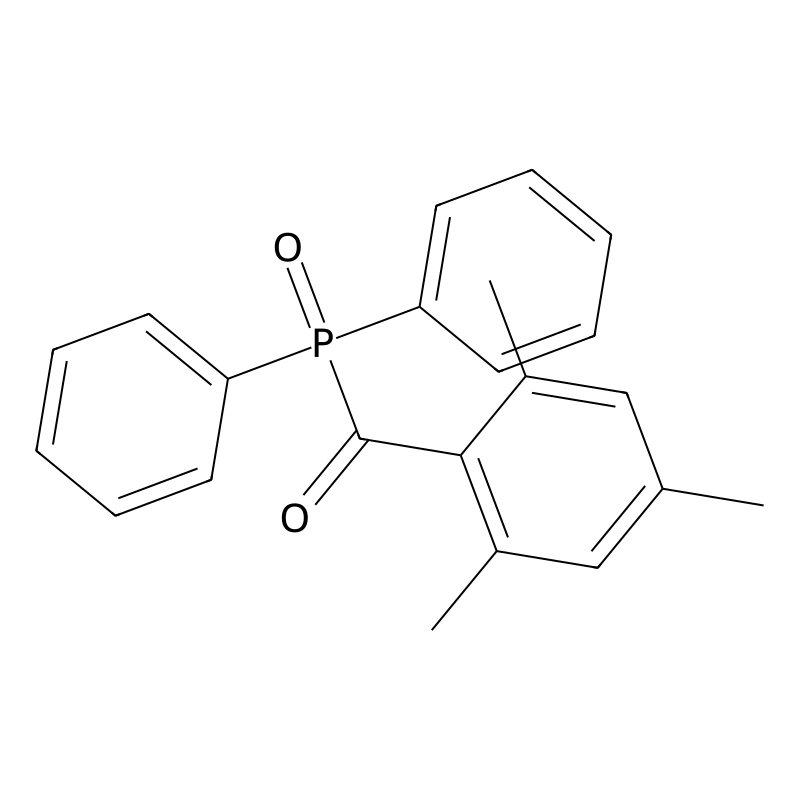

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is an aromatic monoacylphosphine oxide with a molecular formula of C22H21O2P and a molecular weight of 348.37 g/mol [1] [2]. The compound features a central phosphorus atom that forms a phosphoryl group (P=O) and is bonded to two phenyl rings and a 2,4,6-trimethylbenzoyl moiety [3]. The chemical structure consists of a 2,4,6-trimethylbenzoyl group connected to a phosphorus atom that is also bonded to two phenyl rings and an oxygen atom [4].

The molecular conformation of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is characterized by the spatial arrangement of its constituent groups around the central phosphorus atom [5]. The phosphorus atom exhibits tetrahedral geometry with the phosphoryl oxygen, two phenyl groups, and the carbonyl carbon of the trimethylbenzoyl group occupying the four positions [2] [6]. The two phenyl rings are typically arranged to minimize steric hindrance, while the bulky 2,4,6-trimethylbenzoyl group influences the overall three-dimensional structure of the molecule [7].

The compound is identified by the CAS Registry Number 75980-60-8 and is represented by the SMILES notation Cc1cc(C)c(c(C)c1)C(=O)P(=O)(c2ccccc2)c3ccccc3 [2] [8]. Its InChI representation is InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3, with the corresponding InChIKey VFHVQBAGLAREND-UHFFFAOYSA-N [2] [9].

Physical Properties

Appearance and Organoleptic Characteristics

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide presents as a light yellow to yellow-green crystalline powder or solid at room temperature [3] [10]. The color variation can range from pale yellow to green, depending on purity and storage conditions [4] [11]. The compound exhibits a weak characteristic odor that is not particularly strong or distinctive [5] [12]. This physical appearance is consistent across various commercial sources and research-grade preparations of the compound [13].

Melting and Boiling Points

The melting point of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been reported with slight variations in the literature. Most commonly, the melting range is documented as 88-92°C, though some sources report slightly higher values of 91.0-95.0°C or a specific point of 93°C [3] [14]. These variations may be attributed to differences in sample purity or measurement techniques employed by different researchers [15].

The boiling point of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is significantly higher, exceeding 300°C under standard pressure conditions [5] [16]. Predictive models estimate the boiling point to be approximately 519.6±60.0°C, though direct experimental verification of this value is challenging due to the high temperature required and potential for thermal decomposition before reaching the boiling point [5] [17].

Density and Phase Behavior

The density of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been measured as 1.12 g/mL at 25°C, with some sources reporting a slightly higher value of 1.218 g/cm³ at 20°C [4] [18]. This variation may be attributed to differences in measurement techniques, temperature conditions, or sample purity [19].

Regarding phase behavior, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide exists as a solid at room temperature and standard pressure [3] [20]. The compound undergoes a solid-to-liquid phase transition at its melting point (88-95°C) and remains in the liquid state until reaching temperatures approaching its high boiling point [5] [21]. No polymorphic forms or significant phase behavior anomalies have been reported for this compound under normal conditions of temperature and pressure [22].

Chemical Properties

Solubility Profile

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide exhibits limited solubility in water, with measured values of 0.011 g/L at 20°C or 3.4 mg/L at 20°C, classifying it as slightly soluble in aqueous media [5] [14]. This low water solubility is consistent with the compound's relatively hydrophobic structure containing multiple aromatic rings and methyl groups [23].

In contrast, the compound demonstrates good solubility in various organic solvents, particularly methanol and other polar organic solvents [11] [24]. It is also readily soluble in most monomers, oligomers, and pre-polymers commonly used in polymer chemistry and photopolymerization applications [11] [25]. This solubility profile is advantageous for its applications in organic synthesis and polymer chemistry, where compatibility with organic reaction media is essential.

The partition coefficient (Log Pow) of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has been determined to be 3.1 at 23°C and pH 6.4, indicating a preference for lipophilic environments over aqueous ones [5] [14]. This property influences its distribution behavior in biphasic systems and its potential interactions with biological membranes [26].

Stability Parameters

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is generally stable under normal ambient conditions of temperature, pressure, and humidity [5] [27]. However, the compound exhibits photosensitivity and should be stored in a cool, dark place to maintain its stability and prevent photochemical degradation [3] [28].

The pH stability range for diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is relatively broad, with the compound maintaining its integrity across mildly acidic to neutral conditions [5]. The measured pH of aqueous suspensions or solutions of the compound typically falls between 4-5 or 6.4-6.9 at 20°C, depending on concentration and measurement conditions [5] [14].

Thermal stability studies indicate that diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide remains stable at temperatures below its melting point but may undergo decomposition at elevated temperatures, particularly when approaching its theoretical boiling point [5]. The compound does not exhibit significant hygroscopicity and maintains its physical and chemical properties when stored properly.

Reactivity Patterns

The reactivity of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is primarily characterized by its photochemical behavior [15]. Upon exposure to ultraviolet light, particularly in the UVA range (315-400 nm), the compound undergoes α-cleavage (Norrish Type I photoinitiation) at the carbon-phosphorus bond, generating two radical species: a trimethylbenzoyl radical and a diphenylphosphinoyl radical [6] [15].

These photogenerated radicals are highly reactive and can initiate polymerization reactions with unsaturated compounds such as acrylates and methacrylates, making diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide valuable as a photoinitiator in various applications [15]. The compound exhibits incompatibility with strong oxidizing agents, which can lead to undesired oxidation reactions or potentially hazardous decomposition [5].

Under thermal conditions without light exposure, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is relatively stable and does not readily undergo spontaneous reactions [5]. However, at elevated temperatures, thermal decomposition may occur, potentially generating phosphorus oxides and carbon-based decomposition products.

Spectroscopic Characteristics

UV-Visible Absorption Spectrum

The UV-visible absorption spectrum of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide exhibits multiple characteristic absorption bands that reflect its electronic structure and chromophoric groups [6] [18]. The compound shows three primary absorption maxima at approximately 235 nm, 290 nm, and 385 nm, corresponding to different electronic transitions within the molecule [6].

Some sources report slightly different values for these absorption maxima, including peaks at 295 nm, 368 nm, 380 nm, and 393 nm, which may be attributed to variations in measurement conditions, solvent effects, or instrument resolution [11]. When measured in N,N-dimethylformamide (DMF), a maximum absorption wavelength of 400 nm has been reported [3].

The absorption in the near-UV and visible regions (350-400 nm) is particularly significant for the compound's function as a photoinitiator, as it enables the absorption of energy from UV light sources commonly used in photopolymerization processes [6]. This spectral characteristic allows diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide to efficiently capture photons and undergo the photochemical cleavage necessary for its photoinitiating activity.

FT-IR Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide provides valuable information about its functional groups and molecular vibrations. Although comprehensive FT-IR data for this compound is limited in the available literature, several characteristic absorption bands can be identified based on its structural features.

The compound would be expected to show strong absorption bands corresponding to the P=O stretching vibration (typically around 1200-1300 cm⁻¹) and the C=O stretching of the benzoyl group (approximately 1650-1700 cm⁻¹). Additional characteristic bands would include aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching from the methyl groups (2850-2950 cm⁻¹), and various fingerprint region absorptions associated with the aromatic rings and P-C bonds.

The FT-IR spectroscopic profile serves as an important tool for confirming the identity and purity of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide samples and can be used to monitor changes in the compound during photochemical reactions or degradation processes [17].

NMR Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of atoms within diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. Although comprehensive NMR data for this specific compound is not extensively detailed in the available literature, the expected spectroscopic features can be inferred from its structure.

In ¹H NMR spectroscopy, the compound would exhibit signals corresponding to the aromatic protons of the phenyl rings (typically in the range of 7.0-8.0 ppm), as well as signals for the aromatic proton of the trimethylbenzoyl group (approximately 6.8 ppm) [12]. The methyl groups attached to the trimethylbenzoyl moiety would produce singlet signals in the range of 2.0-2.5 ppm.

¹³C NMR spectroscopy would reveal signals for the carbonyl carbon (approximately 190-200 ppm), aromatic carbons (120-140 ppm), and methyl carbons (15-25 ppm). The carbon atoms directly bonded to the phosphorus would show characteristic coupling patterns due to carbon-phosphorus coupling.

³¹P NMR spectroscopy is particularly valuable for phosphorus-containing compounds like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The phosphorus atom in this compound would typically produce a signal in the range of 25-35 ppm, with the exact chemical shift dependent on the measurement conditions and reference standard used.

Mass Spectrometry Characteristics

Mass spectrometry provides information about the molecular weight and fragmentation pattern of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide [2]. The molecular ion peak would be expected at m/z 348, corresponding to the molecular weight of the compound [2].

Characteristic fragment ions observed in the mass spectrum include peaks at m/z 147.0808, 119.086, 91.0552, 77.0423, 91.0566, 65.0441, 78.0499, and 103.0554, representing various fragmentation products of the molecule [2]. These fragments likely correspond to cleavage at the phosphorus-carbon bonds, loss of phenyl groups, and fragmentation of the trimethylbenzoyl moiety.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Pictograms

Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Construction

Paint and coating manufacturing

Printing ink manufacturing

Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.